N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-5-4-6-18(13-16)15-28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-7-2-3-8-20(19)27-21/h2-8,13,17,22H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFITUGUSRJEIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives.
Piperidine ring introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Methanesulfonamide group attachment: This step often involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole ring.
Reduction: Reduction reactions could target the nitro groups if present in precursor molecules.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including as anti-inflammatory, anti-cancer, or neuroactive agents.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- N-((1-(benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
Uniqueness
The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” might lie in its specific ring structure and functional groups, which could confer unique binding properties or biological activities compared to similar compounds.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables and relevant research findings.
Structural Overview
The compound features a unique structural framework that combines elements of benzo[d]oxazole and piperidine, which are known for their diverse biological activities. The presence of a methanesulfonamide moiety enhances its pharmacological potential.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial activity. Here is a comparison table summarizing the Minimum Inhibitory Concentrations (MIC) for various compounds against different pathogens:
| Compound | MIC (µg/ml) | Pathogen Type |
|---|---|---|
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | C. tropicalis |
| 5-Flourocytosine | 3.2 | C. krusei |
| 15 | 20 | S. aureus |
| Amoxicillin | 30 | E. coli |
These results indicate that the compound may be effective against various fungal and bacterial pathogens, highlighting its potential as an antimicrobial agent .
Neuroprotective Studies
In vitro studies have shown that derivatives similar to this compound can protect neuronal cells from Aβ-induced apoptosis. The following table summarizes key findings from neuroprotective studies:
| Compound | Effect on Neuronal Cells | Mechanism of Action |
|---|---|---|
| Compound 5c | Reduced apoptosis in PC12 cells | Inhibition of NF-κB pathway |
| Donepezil | Less effective in reducing BACE1 expression compared to Compound 5c | Reversible inhibition of AChE |
These findings suggest that the compound may modulate critical signaling pathways involved in neurodegeneration, making it a candidate for further research in Alzheimer's disease treatment .
Case Studies and Research Findings
Several studies have focused on the biological activities of oxazole derivatives, including those containing piperidine moieties:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria and fungi, demonstrating significant inhibition rates comparable to standard antibiotics .
- Neuroprotection : Research involving PC12 cell lines treated with Aβ25-35 showed that certain benzo[d]oxazole derivatives could significantly reduce markers of apoptosis, indicating their protective effects on neuronal health .
- Pharmacological Potential : The structural complexity of this compound may enhance its interaction with biological targets, suggesting a broad spectrum of pharmacological applications.
Q & A
Basic Research Questions
Q. What are the key functional groups in N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, and how do they influence reactivity?
- Answer : The compound contains a benzo[d]oxazole moiety (a bicyclic aromatic system with oxygen and nitrogen), a piperidine ring (a six-membered amine heterocycle), and a methanesulfonamide group linked to an m-tolyl substituent. The benzo[d]oxazole contributes to π-π stacking interactions in biological targets, while the sulfonamide group enhances solubility and hydrogen-bonding potential . Piperidine provides conformational flexibility, critical for binding to enzymes or receptors .
Q. What synthetic routes are commonly employed to prepare sulfonamide-containing heterocycles like this compound?
- Answer : Multi-step synthesis typically involves:
Formation of the benzo[d]oxazole-piperidine core via cyclization reactions (e.g., using 2-aminophenol derivatives and carbonyl reagents under acidic conditions) .
Sulfonamide coupling : Reacting the piperidine-methyl intermediate with m-tolylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
- Key validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Q. How is the structural integrity of the compound verified post-synthesis?
- Answer : Use a combination of:
- 1H/13C NMR : Aromatic protons in benzo[d]oxazole (δ 7.2–8.1 ppm), piperidine methylene (δ 2.5–3.5 ppm), and sulfonamide protons (δ 3.1–3.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and torsional strain in the piperidine ring .
Advanced Research Questions
Q. How can conflicting NMR data for piperidine conformers be resolved during structural analysis?
- Answer : Piperidine rings often exhibit chair-boat equilibria, causing split signals in NMR. Strategies include:
- Variable-temperature NMR : Cool to −40°C to slow conformational interconversion and resolve distinct peaks .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental data to identify dominant conformers .
- 2D NOESY : Detect spatial proximity between piperidine protons and adjacent groups to infer ring puckering .
Q. What experimental design principles apply when testing this compound’s enzyme inhibition activity?
- Answer :
- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, histone deacetylases) .
- Assay conditions : Use recombinant enzymes in buffer (pH 7.4, 25°C) with fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).
- Data interpretation : Calculate IC50 values via non-linear regression; validate with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and assess non-specific binding using thermal shift assays .
Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?
- Answer :
Protein preparation : Retrieve target structures from PDB (e.g., 4XYZ for carbonic anhydrase) and perform energy minimization.
Ligand parameterization : Assign partial charges (AM1-BCC) and generate tautomers/protonation states at physiological pH .
Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Focus on interactions between the sulfonamide group and catalytic zinc ions in metalloenzymes .
Free energy calculations : Apply MM-GBSA to rank binding affinities and prioritize synthetic analogs with improved ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
